molecular formula C7H12N2S B6149528 [1-(propan-2-yl)-1H-pyrazol-5-yl]methanethiol CAS No. 1935498-19-3

[1-(propan-2-yl)-1H-pyrazol-5-yl]methanethiol

Cat. No.: B6149528
CAS No.: 1935498-19-3
M. Wt: 156.2
InChI Key:
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Description

[1-(propan-2-yl)-1H-pyrazol-5-yl]methanethiol: is an organic compound with the molecular formula C7H12N2S. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields of science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-dimethylpyrazole with isopropyl bromide in the presence of a base, followed by thiolation using thiourea .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

[1-(propan-2-yl)-1H-pyrazol-5-yl]methanethiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [1-(propan-2-yl)-1H-pyrazol-5-yl]methanethiol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Pyrazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a candidate for drug discovery and development .

Medicine

In medicine, this compound and its derivatives are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases .

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it valuable for various industrial applications .

Mechanism of Action

The mechanism of action of [1-(propan-2-yl)-1H-pyrazol-5-yl]methanethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their activity. The pyrazole ring can also interact with various biological pathways, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • [1-(propan-2-yl)-1H-imidazol-5-yl]methanethiol
  • [1-(propan-2-yl)-1H-pyrazole]

Uniqueness

Compared to similar compounds, [1-(propan-2-yl)-1H-pyrazol-5-yl]methanethiol has a unique combination of a pyrazole ring and a thiol group, which imparts distinct chemical and biological properties.

Properties

CAS No.

1935498-19-3

Molecular Formula

C7H12N2S

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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